Leucylleucine methyl ester
Overview
Description
Leucylleucine methyl ester is a dipeptide compound composed of two leucine molecules linked by a peptide bond, with a methyl ester group at the carboxyl terminus. This compound is known for its immunomodulatory properties and is used in various scientific research applications, particularly in immunology and cell biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucylleucine methyl ester can be synthesized through peptide synthesis methods. One common approach involves the condensation of leucine methyl ester with another leucine molecule. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Leucylleucine methyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and condensation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield leucylleucine and methanol.
Condensation: In the presence of dipeptidyl peptidase I (DPPI), this compound undergoes condensation to form higher oligomers.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂).
Condensation: Catalyzed by dipeptidyl peptidase I (DPPI) in lysosomes.
Major Products Formed
Hydrolysis: Leucylleucine and methanol.
Oxidation: Various oxidized leucine derivatives.
Condensation: Higher oligomers of this compound.
Scientific Research Applications
Leucylleucine methyl ester has a wide range of applications in scientific research:
Mechanism of Action
Leucylleucine methyl ester exerts its effects through a lysosomotropic mechanism. The compound is taken up by cells via receptor-mediated endocytosis and is subsequently converted into higher oligomers by dipeptidyl peptidase I (DPPI) in lysosomes. This conversion leads to lysosomal rupture and DNA fragmentation, ultimately inducing apoptosis in immune cells such as cytotoxic T-cells and natural killer cells .
Comparison with Similar Compounds
Similar Compounds
Leucylleucine: A dipeptide without the methyl ester group, used in similar research applications.
Leucine methyl ester: A single amino acid ester, used in peptide synthesis and as a building block for more complex peptides.
Uniqueness
Leucylleucine methyl ester is unique due to its ability to selectively induce apoptosis in cytotoxic immune cells through lysosomal rupture. This property makes it particularly valuable in immunological research and potential therapeutic applications .
Properties
CAS No. |
13022-42-9 |
---|---|
Molecular Formula |
C13H26N2O3 |
Molecular Weight |
258.36 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C13H26N2O3/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5/h8-11H,6-7,14H2,1-5H3,(H,15,16)/t10-,11-/m0/s1 |
InChI Key |
AJMOLNFDYWTVQW-QWRGUYRKSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leu-Leu-OMe leucyl-leucine-methyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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